molecular formula C14H16O B13573382 2-Methyl-3-(naphthalen-1-yl)propan-1-ol

2-Methyl-3-(naphthalen-1-yl)propan-1-ol

Cat. No.: B13573382
M. Wt: 200.28 g/mol
InChI Key: SHIFEQUXADCRQX-UHFFFAOYSA-N
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Description

2-Methyl-3-(naphthalen-1-yl)propan-1-ol: is a chemical compound with the following structure:

OCC(C)CC1=C2C=CC=CC2=CC=C1\text{OCC}(C)CC1=C2C=CC=CC2=CC=C1OCC(C)CC1=C2C=CC=CC2=CC=C1

. This compound is an impurity of Propranolol , a β-adrenergic blocker used as an antihypertensive and antianginal agent.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Unfortunately, detailed information about major products formed from these reactions is not readily accessible.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigating its effects on biological systems may reveal novel properties.

    Medicine: Although not directly studied, it might have pharmacological implications due to its similarity to Propranolol.

    Industry: Its use in industry remains speculative, but further exploration is warranted.

Comparison with Similar Compounds

While no direct comparisons are available, its unique structure—combining a naphthalene moiety with an alcohol group—sets it apart from other compounds. Similar compounds include those with naphthalene or alcohol functional groups.

Remember that this information is based on existing knowledge, and further research may provide additional insights into the compound’s properties and applications.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-3-naphthalen-1-ylpropan-1-ol

InChI

InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3

InChI Key

SHIFEQUXADCRQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)CO

Origin of Product

United States

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